molecular formula C17H21N3 B1581331 4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE CAS No. 302818-73-1

4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE

Cat. No.: B1581331
CAS No.: 302818-73-1
M. Wt: 267.37 g/mol
InChI Key: AKIIMLCQTGCWQQ-UHFFFAOYSA-N
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Description

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline is an organic compound with a complex structure that includes a benzimidazole ring and a dimethylaniline moiety. This compound is known for its applications in organic electronics, particularly as an n-type dopant in organic thin film transistors (OTFTs) and organic photovoltaic cells (OPVs) .

Biochemical Analysis

Biochemical Properties

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline plays a significant role in biochemical reactions due to its electron-donating properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through electron transfer mechanisms. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .

Cellular Effects

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been observed to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .

Molecular Mechanism

The molecular mechanism of action of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline involves its binding interactions with biomolecules. It acts as an electron donor, facilitating electron transfer reactions. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme group, thereby preventing the metabolism of certain substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline have been observed to change over time. The compound is relatively stable under ambient conditions, but it can degrade over time when exposed to light and oxygen. Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and promote cell survival. At high doses, it can cause toxic effects, including oxidative stress and cell death. Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes toxic at higher concentrations .

Metabolic Pathways

4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound can also interact with cofactors such as NADPH, which are essential for its metabolism .

Transport and Distribution

The transport and distribution of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins such as albumin, which facilitates its distribution within the body. The localization and accumulation of the compound can affect its activity and function .

Subcellular Localization

The subcellular localization of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE typically involves the reaction of 1,3-dimethylbenzimidazole with N,N-dimethylaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the desired quality. The use of automated systems and stringent quality control measures ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane, and specific catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline stands out due to its high stability under ambient conditions and its ability to form transparent and homogeneous films in thin-film transistors. These properties make it a valuable material in the field of organic electronics .

Properties

IUPAC Name

4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-18(2)14-11-9-13(10-12-14)17-19(3)15-7-5-6-8-16(15)20(17)4/h5-12,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIIMLCQTGCWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353935
Record name GNF-Pf-4385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302818-73-1
Record name GNF-Pf-4385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 302818-73-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE
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4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE
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4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE
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4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE
Customer
Q & A

Q1: How do these 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole derivatives work as n-type dopants in perovskite solar cells?

A1: The research demonstrates that incorporating these derivatives into the perovskite layer of a solar cell leads to an increase in the short circuit current (Jsc) []. This suggests that the 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole derivatives are effectively donating electrons to the perovskite material, thereby increasing its conductivity and ability to transport electrons generated by sunlight. This "n-type doping" effect is crucial for enhancing the overall power conversion efficiency (PCE) of the solar cell.

Q2: What is the significance of achieving high performance with extremely low doping ratios of these derivatives?

A2: The study highlights that even minute quantities (as low as 0.05% by weight) of the most potent 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole derivative are sufficient to significantly boost the Jsc of the perovskite solar cell []. This is significant because traditional n-type doping often comes with a trade-off: while Jsc might increase, there's a risk of compromising the open-circuit voltage (Voc) and fill factor (FF) of the cell, ultimately limiting the overall efficiency gain. This research demonstrates a way to circumvent this trade-off by achieving significant performance enhancement with minimal doping, paving the way for more efficient and cost-effective perovskite solar cells.

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